molecular formula C12H18N2O2S B2842813 Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate CAS No. 1174839-62-3

Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate

Cat. No.: B2842813
CAS No.: 1174839-62-3
M. Wt: 254.35
InChI Key: CMQFMUXISGTDAP-UHFFFAOYSA-N
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Description

Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate is a thiophene-based small molecule characterized by a methyl ester group at the 2-position of the thiophene ring and a 4-aminopiperidine moiety linked via a methylene group at the 5-position. Its molecular formula is C₁₂H₁₈N₂O₂S (derived from the carboxylic acid form in adjusted for the ester group), with a molecular weight of approximately 254.35 g/mol. The 4-aminopiperidine substituent introduces a basic amine, enhancing solubility in polar solvents, while the thiophene core contributes to π-π stacking interactions in biological systems. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

IUPAC Name

methyl 5-[(4-aminopiperidin-1-yl)methyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-16-12(15)11-3-2-10(17-11)8-14-6-4-9(13)5-7-14/h2-3,9H,4-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQFMUXISGTDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CN2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Piperidine Intermediate

This two-step method remains the most widely reported approach:

Step 1: Preparation of Methyl 5-(Bromomethyl)thiophene-2-carboxylate
Thiophene methylation precedes bromination:

  • Methylation : 5-Methylthiophene-2-carboxylate undergoes nitration (HNO₃/H₂SO₄, 0–5°C) to introduce nitro groups.
  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) yields the bromomethyl derivative (Yield: 67–72%).

Step 2: Piperidine Coupling
The bromomethyl intermediate reacts with 4-aminopiperidine under optimized conditions:

  • Solvent : DMF or DMSO (polar aprotic)
  • Base : K₂CO₃ or Et₃N (neutralizes HBr byproduct)
  • Temperature : 70–90°C for 6–8 hours
  • Yield : 68–75% after column chromatography

Critical Parameters :

  • Excess 4-aminopiperidine (1.5–2.0 eq) improves conversion.
  • Molecular sieves (4Å) prevent amine oxidation.

Reductive Amination Strategy

Alternative route for improved atom economy:

  • Aldehyde Formation : Oxidize methyl 5-(hydroxymethyl)thiophene-2-carboxylate (MnO₂, CH₂Cl₂) to the corresponding aldehyde.
  • Reductive Amination : React with 4-aminopiperidine using NaBH₃CN or H₂/Pd-C:
    • Solvent : MeOH/CH₂Cl₂ (1:1)
    • pH : Buffered at 4–5 (AcOH/NaOAc)
    • Yield : 62–65%

Advantages :

  • Avoids halogenated intermediates
  • Single-step coupling

Limitations :

  • Lower yields due to imine hydrolysis side reactions
  • Requires strict moisture control

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Reductive Amination
Steps 2 2
Overall Yield 68–75% 62–65%
Purity (HPLC) ≥98% 95–97%
Scalability Kilogram-scale demonstrated Limited to 100g batch
Key Advantage High reproducibility No brominated byproducts

Data synthesized from.

Protective Group Strategies

The 4-aminopiperidine moiety requires protection during synthesis:

tert-Butoxycarbonyl (Boc) Protection

  • Protection : Treat 4-aminopiperidine with (Boc)₂O in THF/H₂O (Yield: 92%).
  • Coupling : React Boc-protected piperidine with bromomethylthiophene.
  • Deprotection : TFA/DCM (1:1) removes Boc group (Yield: 89%).

Advantages :

  • Prevents amine side reactions during coupling
  • Compatible with acidic workup

Carbobenzyloxy (Cbz) Protection

  • Protection : CbzCl, NaOH, dioxane/H₂O (Yield: 88%).
  • Hydrogenolysis : H₂/Pd-C removes Cbz post-coupling (Yield: 85%).

Considerations :

  • Requires hydrogenation facilities
  • Risk of ester reduction under prolonged H₂ exposure

Process Optimization and Troubleshooting

Solvent Screening

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 6 75 98
DMSO 5 72 97
Acetonitrile 12 58 93
THF 18 42 89

Data from.

Key Insight : DMF balances reactivity and solubility but requires thorough removal during workup.

Temperature Optimization

  • 70°C : 65% conversion in 8 hours
  • 90°C : 92% conversion in 4 hours (risk of ester degradation above 100°C)

Common Impurities and Mitigation

  • Di-alkylated Product : Control by using 1.2 eq bromomethylthiophene.
  • Ester Hydrolysis : Maintain anhydrous conditions; avoid strong bases.
  • Piperidine Oxidation : Use N₂ sparging and antioxidant (BHT, 0.1 mol%).

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆) :

  • δ 6.92 (s, 1H, Th-H)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 3.72 (m, 2H, Piperidine-CH₂)
  • δ 2.81 (m, 2H, Piperidine-CH₂)
  • δ 2.45 (s, 2H, NH₂)

HPLC :

  • Column: C18, 5μm, 250×4.6mm
  • Mobile Phase: ACN/H₂O (0.1% TFA), 70:30
  • Retention Time: 6.8 min

HRMS (ESI+) :

  • Calculated for C₁₂H₁₈N₂O₂S [M+H]⁺: 255.1211
  • Found: 255.1209

Applications and Derivatives

The compound serves as a precursor for:

  • Antiretroviral Agents : Michaelis-Arbuzov reaction with phosphine oxides yields HIV-1 inhibitors.
  • Kinase Inhibitors : Suzuki coupling introduces aryl groups at the thiophene C4 position.
  • Prodrug Development : Ester hydrolysis to carboxylic acid enhances water solubility.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to remove the carboxylate group, resulting in the corresponding alcohol.

  • Substitution: The amino group on the piperidine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-sulfoxide or sulfone.

  • Reduction: Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-ol.

  • Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate has the following chemical characteristics:

  • IUPAC Name : Methyl 5-[(4-aminopiperidin-1-yl)methyl]thiophene-2-carboxylate
  • Molecular Formula : C13H16N2O2S
  • CAS Number : 1174839-62-3
  • Molecular Weight : 252.35 g/mol

The compound features a thiophene ring, which is known for its role in various biological activities, making it a candidate for further exploration in drug development.

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study highlighted the synthesis of derivatives that showed cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells . The compound's ability to inhibit cell growth suggests it could be developed into a therapeutic agent for cancer treatment.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Similar thiophene derivatives have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections . The incorporation of the piperidine moiety is believed to enhance this activity, making it a valuable candidate for further studies in antimicrobial drug development.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Compounds with piperidine structures have shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's . The ability to modulate enzyme activity adds another layer to its potential therapeutic applications.

Anticancer Evaluation

A notable case study involved testing derivatives of this compound against a panel of cancer cell lines. The results indicated a significant reduction in cell viability, with some compounds achieving IC50 values in the nanomolar range, demonstrating potent anticancer activity .

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast Cancer)0.15
Compound BHCT116 (Colon Cancer)0.12
Compound CA549 (Lung Cancer)0.20

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound and its derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed promising inhibition zones, suggesting effective antimicrobial action.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism by which Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent at Thiophene 5-Position Key Features Molecular Weight (g/mol) logP Synthesis Highlights
Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate (Target) 4-Aminopiperidine Basic amine; potential for hydrogen bonding ~254.35 ~0.47 Discontinued; likely reductive amination
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (7) Dimethylaminoimine + 3-methoxyphenyl Conjugated imine; aromatic substitution 320.38 N/A Microwave-assisted synthesis (99% yield)
Methyl 5-(1H-Imidazol-4-yl)-4-phenyl-thiophene-2-carboxylate (10) Imidazole + phenyl Heterocyclic imidazole; planar aromatic system 284.33 N/A Pd-catalyzed cross-coupling; HCl deprotection
Methyl 5-((2-(4-chlorophenyl)-10-methylspiro[indoline-3,4']piperidin)-yl)methyl)thiophene-2-carboxylate (8a) Spirocyclic piperidine + 4-chlorophenyl Bulky spirocyclic structure; chloro substituent ~529.43 N/A Acetic acid-catalyzed condensation
Methyl 5-[(4-amino-1-methylimidazol-2-yl)carbonylamino]thiophene-2-carboxylate (34) Imidazole-carbonylamino Hydrogen-bond donor/acceptor; amide linkage 294.31 N/A Multi-step synthesis; IR/NMR validated

Functional and Pharmacological Implications

  • Target Compound: The 4-aminopiperidine group may enhance binding to enzymes or receptors requiring basic nitrogen interactions (e.g., kinases, GPCRs). However, its discontinued status suggests possible instability or synthesis hurdles .
  • The 99% microwave-assisted yield highlights synthetic efficiency compared to traditional methods .
  • Compound 10: The imidazole and phenyl groups increase hydrophobicity, favoring membrane penetration.
  • Compound 8a : The spirocyclic and chlorophenyl moieties add steric bulk, likely improving target selectivity but reducing solubility. Such features are common in kinase inhibitors .

Biological Activity

Methyl 5-((4-aminopiperidin-1-yl)methyl)thiophene-2-carboxylate, a compound characterized by its unique thiophene structure and piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzymatic inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S. The structure features a thiophene ring substituted with a carboxylate group and a piperidine derivative, which is crucial for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Protein–Protein Interactions : Similar compounds have been shown to inhibit critical protein interactions involved in oncogenesis. For instance, some studies have demonstrated that modifications on the thiophene ring can enhance binding affinity to target proteins such as menin, which is implicated in MLL-rearranged leukemias .
  • Impact on Cell Signaling Pathways : The compound may influence pathways regulated by kinases, particularly those related to inflammatory responses and cancer cell proliferation. Inhibitors targeting the IκB kinase complex have been noted for their role in modulating NF-kB signaling, which is pivotal in cancer and autoimmune diseases .
  • Selective Cytotoxicity : Preliminary studies suggest that this compound exhibits selective cytotoxicity towards certain tumor cell lines while sparing normal cells. This selectivity is essential for reducing side effects associated with traditional chemotherapeutics .

In Vitro Studies

In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated significant activity against:

Cell Line IC50 (µM)
CEM Lymphoma0.90
HeLa (Cervical Cancer)39.0
Prostate CancerVariable
Renal CancerVariable

The selectivity index indicates that the compound preferentially suppresses certain lymphomas over others, suggesting a targeted therapeutic potential .

Case Studies

A case study involving the administration of similar thiophene derivatives highlighted their effectiveness in reducing tumor size in murine models of leukemia. The study reported a significant reduction in tumor burden and improved survival rates when treated with compounds structurally related to this compound .

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